BenchChemオンラインストアへようこそ!

4-Phenylpiperazine-1-carboxamide

Phosphodiesterase inhibition cAMP signaling Neurological disorders

Source the unsubstituted 4-phenylpiperazine-1-carboxamide core to accelerate CNS drug discovery. This scaffold demonstrates measurable PDE4A1 inhibitory activity (IC50 3.7 µM) and serves as a critical intermediate for functionally selective dopamine D3 receptor ligands. Its balanced physicochemical profile (XLogP3 0.7, 1 HBD, 2 HBA) aligns with CNS drug design guidelines, ensuring optimal brain penetration. Avoid N-alkylated analogs—this core provides a clean SAR starting point with minimal off-target interactions. Procure high-purity (≥98%) material for reproducible synthesis and pharmacological evaluation.

Molecular Formula C11H15N3O
Molecular Weight 205.26 g/mol
CAS No. 77464-11-0
Cat. No. B3031850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylpiperazine-1-carboxamide
CAS77464-11-0
Molecular FormulaC11H15N3O
Molecular Weight205.26 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C(=O)N
InChIInChI=1S/C11H15N3O/c12-11(15)14-8-6-13(7-9-14)10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,12,15)
InChIKeyYIXRJXPKZRHXKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylpiperazine-1-carboxamide (CAS 77464-11-0) Procurement Guide: Core Molecular Properties and Structural Class


4-Phenylpiperazine-1-carboxamide (CAS 77464-11-0, molecular formula C11H15N3O, molecular weight 205.26 g/mol) is an unsubstituted phenylpiperazine carboxamide that serves as a foundational scaffold for numerous pharmacologically active derivatives [1]. Its structure consists of a piperazine ring bearing a phenyl group at the N4 position and a primary carboxamide moiety at the N1 position. The compound exhibits a computed XLogP3-AA value of 0.7, one hydrogen bond donor, two hydrogen bond acceptors, and one rotatable bond, conferring moderate lipophilicity and a balanced polarity profile suitable for CNS penetration [2]. As an unelaborated core, this compound is a key synthetic intermediate and a reference standard for structure-activity relationship (SAR) studies in serotonin, dopamine, and phosphodiesterase modulator development programs .

Why 4-Phenylpiperazine-1-carboxamide (CAS 77464-11-0) Cannot Be Readily Substituted with Other Piperazine Carboxamides in Research Procurement


The unsubstituted 4-phenylpiperazine-1-carboxamide core exhibits distinct pharmacological and physicochemical properties that differentiate it from its N-substituted analogs and heteroaryl piperazine derivatives. The primary carboxamide at the N1 position provides a unique hydrogen-bonding network that influences receptor binding modes and metabolic stability, while the absence of additional substituents minimizes off-target interactions . In contrast, N-alkyl or N-aryl substituted 4-phenylpiperazine-1-carboxamides, such as N-butyl or N-benzyl derivatives, demonstrate altered selectivity profiles for dopamine D3 versus D2 receptors and serotonin 5-HT1A versus D4.2 receptors [1]. Furthermore, replacing the 4-phenylpiperazine moiety with a 4-phenyl-1,2,3,6-tetrahydropyridine ring system significantly enhances affinity for 5-HT1A and D4.2 receptors, illustrating that even subtle changes to the piperazine core can dramatically shift receptor selectivity [2]. The following quantitative evidence guide provides comparative data to support informed procurement decisions based on specific research objectives.

Quantitative Differentiation of 4-Phenylpiperazine-1-carboxamide (CAS 77464-11-0) Against Key Comparators


cAMP Phosphodiesterase Inhibition: Unsubstituted Carboxamide Core Versus PDE4 Isoform Selectivity

4-Phenylpiperazine-1-carboxamide demonstrates measurable inhibitory activity against cAMP-specific phosphodiesterase (PDE) enzymes, particularly PDE4 isoforms. While the unsubstituted core itself exhibits modest potency (IC50 values in the micromolar range), it serves as the essential scaffold from which more potent and selective PDE4 inhibitors are developed [1]. In contrast, its N-alkylated and N-arylated derivatives, such as N-butyl-4-phenylpiperazine-1-carboxamide, show significantly enhanced D3 dopamine receptor affinity (Ki ~0.39 nM) but reduced PDE4 inhibitory activity [2]. This divergent pharmacological profile underscores that the unsubstituted carboxamide core is uniquely suited for PDE-focused research programs, whereas N-substituted analogs are optimized for dopaminergic or serotonergic applications .

Phosphodiesterase inhibition cAMP signaling Neurological disorders

Carboxamide Versus Sulfonamide Replacement: Impact on Serotonin and Dopamine Receptor Affinity

A direct comparative study of carboxamide and sulfonamide alkyl derivatives of 1-(2-methoxyphenyl)piperazine (o-OMe-PhP) and 1-(2,3-dichlorophenyl)piperazine (2,3-DCPP) revealed that the carboxamide functional group confers distinct receptor binding profiles compared to the sulfonamide isostere [1]. Carboxamide-containing compounds generally exhibited lower affinity for 5-HT7 receptors but higher affinity for dopamine D2 receptors relative to their sulfonamide counterparts. Notably, benzyl sulfonamide derivatives displayed the highest serotoninergic affinity, with Ki values ranging from 8 to 85 nM for the 5-HT7 receptor, while carboxamide analogs showed diminished activity at this receptor subtype [1]. Molecular modeling demonstrated that carboxamide 9a maintained over 83% structural similarity between its binding modes to 5-HT1A and D2 receptors, whereas the corresponding sulfonamide 9b exhibited only 40% similarity, indicating that the carboxamide group promotes a more conserved binding orientation across receptor types [1].

Serotonin receptors Dopamine receptors Structure-activity relationship Medicinal chemistry

4-Phenylpiperazine Versus 4-Phenyl-1,2,3,6-tetrahydropyridine Core: Differential Modulation of 5-HT1A and D4.2 Receptor Affinity

In a systematic study of 4-arylpiperazine-ethyl carboxamide derivatives, replacement of the 4-phenylpiperazine moiety with a 4-phenyl-1,2,3,6-tetrahydropyridine ring system resulted in a marked increase in affinity for both 5-HT1A and D4.2 receptors [1]. While quantitative Ki values for the unsubstituted 4-phenylpiperazine-1-carboxamide core are not directly reported in this study, the class-level SAR indicates that the tetrahydropyridine analog confers superior binding to these receptor subtypes. Furthermore, the introduction of a 3-CF3 group on the distal phenyl ring further enhanced affinity and selectivity for 5-HT1A versus D4.2 receptors [1]. This evidence establishes that the saturated piperazine ring in 4-phenylpiperazine-1-carboxamide provides a distinct pharmacological starting point compared to the partially unsaturated tetrahydropyridine scaffold, which is optimized for high-affinity 5-HT1A and D4.2 receptor engagement [2].

5-HT1A receptor D4.2 receptor CNS drug discovery Arylpiperazine SAR

Unsubstituted Core Versus N-Alkylated Derivatives: Divergent Dopamine D3 Receptor Affinity and Functional Selectivity

The unsubstituted 4-phenylpiperazine-1-carboxamide exhibits negligible affinity for dopamine D3 receptors, whereas N-alkylated and N-arylated derivatives achieve nanomolar to sub-nanomolar binding affinities [1]. For example, N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-4-phenylpiperazine-1-carboxamide displays a Ki value of 0.390 nM for the human D3 dopamine receptor [1]. Furthermore, a panel of 16 substituted 4-phenylpiperazine carboxamides demonstrated functional selectivity at D3 receptors, with varying intrinsic efficacies for adenylyl cyclase inhibition versus mitogenic signaling pathways [2]. Compounds in this series acted as full agonists in the cyclase assay but partial agonists or antagonists in the mitogenic assay, highlighting the capacity for biased signaling [2]. This functional selectivity is critically dependent on the specific N-substituent and linker composition, and the unsubstituted core serves as the essential starting material for constructing these pharmacologically sophisticated ligands.

Dopamine D3 receptor G-protein coupled receptor Functional selectivity Neuropsychiatric disorders

Carboxamide Versus Carboxamidine Functional Group: Distinct Antiarrhythmic Activity Profiles

Patent literature establishes a clear functional distinction between 4-phenylpiperazine-1-carboxamide and its carboxamidine derivatives. While the carboxamide core (4-phenylpiperazine-1-carboxamide) serves as a PDE4 inhibitor and synthetic intermediate, N-phenyl-4-phenyl-1-piperazinecarboxamidines are specifically claimed for antiarrhythmic activity in mammals [1]. The antiarrhythmic efficacy of carboxamidine derivatives is evaluated using the coronary artery ligation-induced ventricular arrhythmia assay, a standard model for assessing therapeutic potential against cardiac arrhythmias [1]. This divergence in therapeutic application underscores that the carboxamide functional group is not a suitable surrogate for the carboxamidine moiety in cardiovascular drug discovery programs .

Antiarrhythmic agents Cardiovascular pharmacology Ion channel modulation

Physicochemical Properties: Computed XLogP3 and Rotatable Bond Count Differentiation from N-Substituted Analogs

The unsubstituted 4-phenylpiperazine-1-carboxamide possesses a computed XLogP3-AA value of 0.7, one hydrogen bond donor, two hydrogen bond acceptors, and only one rotatable bond [1]. In contrast, N-alkylated derivatives exhibit significantly increased lipophilicity and molecular flexibility. For example, N-butan-2-yl-4-phenylpiperazine-1-carboxamide (CAS 1022356-82-6) has an increased molecular weight (260.335 g/mol vs. 205.26 g/mol) and additional rotatable bonds due to the sec-butyl substituent [2]. Similarly, N-(naphthalen-1-yl)-4-phenylpiperazine-1-carboxamide (CAS 371228-37-4) possesses a larger aromatic system, resulting in a higher logP and reduced aqueous solubility . The lower lipophilicity and reduced molecular flexibility of the unsubstituted core make it a preferred starting material for CNS drug discovery programs where maintaining a balance between permeability and solubility is critical for achieving favorable brain exposure [1].

Physicochemical properties Lipophilicity CNS drug design Solubility

Optimal Procurement and Research Applications for 4-Phenylpiperazine-1-carboxamide (CAS 77464-11-0) Based on Comparative Evidence


Scaffold for PDE4 Inhibitor Development and cAMP Signaling Studies

Procure 4-phenylpiperazine-1-carboxamide as the foundational core for synthesizing novel PDE4 inhibitors. The unsubstituted compound demonstrates measurable PDE4A1 (IC50 = 3.7 µM) and PDE4D (IC50 = 23 µM) inhibitory activity, providing a starting point for SAR-driven optimization [1]. Avoid N-alkylated analogs for this application, as they exhibit a functional shift toward dopamine D3 receptor engagement (Ki ~0.39 nM) with diminished PDE4 activity [2]. Use the core to explore substituent effects on PDE4 isoform selectivity and cAMP elevation in cellular models of inflammation, cognition, or depression.

Carboxamide Reference Standard for Dopamine D2 Receptor Ligand Optimization

Source 4-phenylpiperazine-1-carboxamide as a reference standard when evaluating the impact of carboxamide versus sulfonamide functional groups on dopamine D2 receptor affinity. Comparative studies demonstrate that carboxamide derivatives maintain higher D2 receptor affinity (16 out of 24 compounds with Ki < 100 nM) compared to sulfonamide analogs [3]. This core enables systematic exploration of linker length and aryl substitution patterns to enhance D2/D3 selectivity while minimizing 5-HT7 receptor off-target activity [3].

Versatile Intermediate for Custom Synthesis of Biased D3 Receptor Ligands

Procure 4-phenylpiperazine-1-carboxamide as the key intermediate for constructing functionally selective dopamine D3 receptor ligands. N-alkylation with appropriate linkers and aryl groups yields compounds with sub-nanomolar D3 receptor affinity and biased signaling properties, such as full agonism for adenylyl cyclase inhibition but partial agonism/antagonism for mitogenic pathways [4]. This core provides the structural foundation for developing novel therapeutics targeting schizophrenia, addiction, and Parkinson's disease [4].

CNS-Penetrant Starting Material with Favorable Physicochemical Properties

Utilize 4-phenylpiperazine-1-carboxamide as a CNS-optimized starting material due to its balanced physicochemical profile. The compound's computed XLogP3 of 0.7, single hydrogen bond donor, two hydrogen bond acceptors, and minimal rotatable bonds (1) align with established guidelines for CNS drug design [5]. In contrast, N-substituted analogs exhibit increased lipophilicity and molecular weight, potentially compromising brain penetration and solubility [6]. This core is ideal for early-stage CNS drug discovery programs requiring a versatile, low-molecular-weight scaffold with favorable ADME properties [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Phenylpiperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.